4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine
Overview
Description
4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C17H22BN3O2 and its molecular weight is 311.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that compounds with similar structures are often involved in borylation reactions . These reactions typically involve the addition of a boron atom to organic compounds, which can significantly alter their chemical properties and reactivity.
Biochemical Pathways
It is known that boron-containing compounds can participate in various biochemical reactions, including those involving carbon-boron bond formation .
Action Environment
It is known that the stability of boron-containing compounds can be influenced by factors such as light, air, and moisture .
Biochemical Analysis
Biochemical Properties
4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the hydroboration of alkynes and alkenes, facilitated by transition metal catalysts . Additionally, it participates in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of palladium catalysts . These interactions highlight the compound’s versatility and its potential to modulate biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the stability and integrity of cellular membranes, thereby impacting cell viability and proliferation . Furthermore, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These molecular interactions underscore the compound’s potential as a modulator of biochemical processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Exposure to light and air can accelerate its degradation, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure resulting in cumulative changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects on cellular function and metabolism, enhancing energy production and reducing oxidative stress . At high doses, it can induce toxic effects, including cellular apoptosis and tissue damage . These findings highlight the importance of dosage optimization to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids . Additionally, the compound can affect metabolic flux by altering the levels of key metabolites, thereby modulating cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with membrane transporters that facilitate its uptake into cells, as well as intracellular binding proteins that influence its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in different cellular contexts.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . These localization patterns enable the compound to exert its effects on distinct cellular processes, including gene expression, energy production, and protein synthesis .
Properties
IUPAC Name |
4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BN3O2/c1-12-9-10-19-15(20-12)21-14-8-6-7-13(11-14)18-22-16(2,3)17(4,5)23-18/h6-11H,1-5H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJZSTDUFGSZOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC3=NC=CC(=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.